Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate
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Overview
Description
ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiazole ring, a bromophenyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the benzothiazole core.
Functional Group Modifications: Various functional groups are introduced through reactions such as esterification, amidation, and thiolation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-BROMOPHENYL)ACETATE: Shares the bromophenyl group but lacks the benzothiazole ring and other functional groups.
ETHYL 2-AMINOTHIAZOLE-4-ACETATE: Contains a thiazole ring but differs in other structural aspects.
Uniqueness
ETHYL 2-[2-({2-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-2-OXOETHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C22H19BrN2O6S2 |
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Molecular Weight |
551.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl]sulfanylacetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C22H19BrN2O6S2/c1-2-30-21(29)14-5-8-16-18(9-14)33-22(24-16)25-19(27)11-32-12-20(28)31-10-17(26)13-3-6-15(23)7-4-13/h3-9H,2,10-12H2,1H3,(H,24,25,27) |
InChI Key |
FMMKISQWYGWUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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